4-Acetyl-4-pentylcyclohexan-1-one
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Overview
Description
4-Acetyl-4-pentylcyclohexan-1-one is an organic compound with the molecular formula C13H22O2 and a molecular weight of 210.32 g/mol . It is a cyclohexanone derivative, characterized by the presence of an acetyl group and a pentyl group attached to the cyclohexane ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-4-pentylcyclohexan-1-one typically involves the reaction of cyclohexanone with acetyl chloride and pentyl magnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then subjected to reflux conditions to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-4-pentylcyclohexan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The acetyl and pentyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Compounds with different functional groups replacing the acetyl or pentyl groups.
Scientific Research Applications
4-Acetyl-4-pentylcyclohexan-1-one is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Acetyl-4-pentylcyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The acetyl group can participate in acetylation reactions, modifying the activity of proteins and other biomolecules. The pentyl group contributes to the compound’s hydrophobic properties, influencing its interaction with lipid membranes and other hydrophobic environments .
Comparison with Similar Compounds
Similar Compounds
- 4-Acetyl-4-methylcyclohexan-1-one
- 4-Acetyl-4-ethylcyclohexan-1-one
- 4-Acetyl-4-propylcyclohexan-1-one
Uniqueness
4-Acetyl-4-pentylcyclohexan-1-one is unique due to the presence of the pentyl group, which imparts distinct hydrophobic characteristics and influences its reactivity and interaction with other molecules. Compared to similar compounds with shorter alkyl chains, the pentyl group provides enhanced stability and specific chemical properties that are valuable in various applications .
Properties
IUPAC Name |
4-acetyl-4-pentylcyclohexan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c1-3-4-5-8-13(11(2)14)9-6-12(15)7-10-13/h3-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXMOHHZQBYQQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1(CCC(=O)CC1)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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